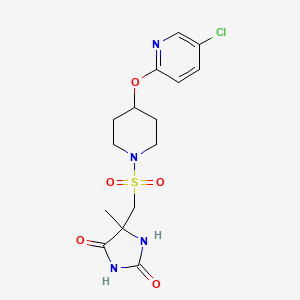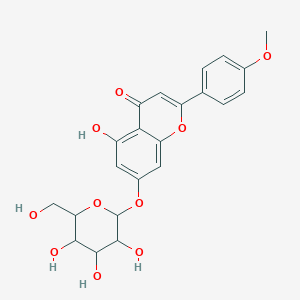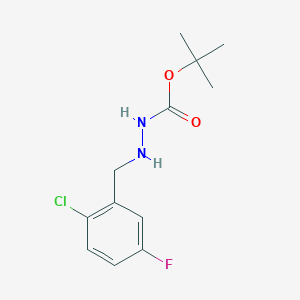
2-Propanol, iron(3+) salt (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fe(C3H7O)3
. This compound is of significant interest due to its applications in various fields such as catalysis, materials science, and organic synthesis.Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Propanol, iron(3+) salt (9CI) can be synthesized through the reaction of iron(III) chloride with isopropanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:
FeCl3+3C3H7OH→Fe(C3H7O)3+3HCl
Industrial Production Methods: Industrial production of 2-Propanol, iron(3+) salt (9CI) often involves large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.
Types of Reactions:
Oxidation: 2-Propanol, iron(3+) salt (9CI) can undergo oxidation reactions, often facilitated by its iron(III) center.
Reduction: It can be reduced to iron(II) compounds under specific conditions.
Substitution: The isopropoxide ligands can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Oxygen or peroxides can be used as oxidizing agents.
Reduction: Reducing agents such as hydrazine or sodium borohydride.
Substitution: Ligand exchange reactions often use alcohols or amines as substituting agents.
Major Products Formed:
Oxidation: Formation of iron oxides or hydroxides.
Reduction: Formation of iron(II) isopropoxide.
Substitution: Formation of new iron(III) complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
2-Propanol, iron(3+) salt (9CI) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Materials Science: Employed in the preparation of iron oxide nanoparticles and thin films.
Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: Utilized in the production of coatings, adhesives, and as a precursor for other iron-containing compounds.
Wirkmechanismus
The mechanism by which 2-Propanol, iron(3+) salt (9CI) exerts its effects is largely dependent on its ability to coordinate with other molecules through its iron(III) center. This coordination can facilitate various catalytic processes, including electron transfer and bond formation. The molecular targets and pathways involved often include organic substrates that can interact with the iron center, leading to the desired chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Iron(III) acetylacetonate: Another iron(III) compound used in catalysis and materials science.
Iron(III) chloride: Commonly used in organic synthesis and as a precursor for other iron compounds.
Iron(III) nitrate: Used in various industrial and laboratory applications.
Uniqueness: 2-Propanol, iron(3+) salt (9CI) is unique due to its specific ligand environment provided by the isopropoxide groups. This unique structure imparts distinct reactivity and stability, making it particularly useful in applications where other iron(III) compounds may not be as effective.
Eigenschaften
CAS-Nummer |
502497-80-5 |
|---|---|
Molekularformel |
C3H8FeO |
Molekulargewicht |
115.94 g/mol |
IUPAC-Name |
iron;propan-2-ol |
InChI |
InChI=1S/C3H8O.Fe/c1-3(2)4;/h3-4H,1-2H3; |
InChI-Schlüssel |
RGDXATQMQZIAAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)O.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Methyl 4-[4-(2-methoxyethyl)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12105827.png)




![strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B12105852.png)

